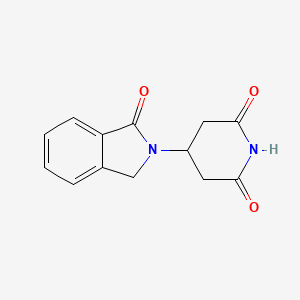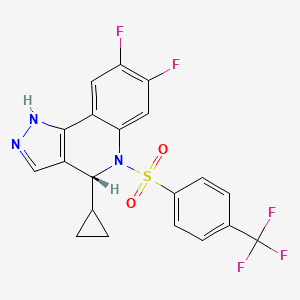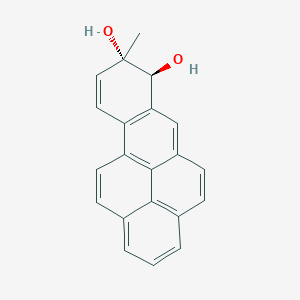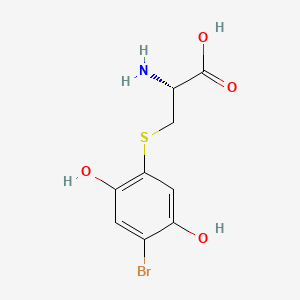
5-氨基乳酸
描述
5-Aminoorotic acid (also known as 5-amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid ) is an organic compound with the molecular formula C5H5N3O4 . It exhibits interesting properties and has been studied for its potential applications in medicinal chemistry .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 5-Aminoorotic acid consists of a pyrimidine ring with an amino group (NH2) at the 5-position. The carboxylic acid group (COOH) is attached to the 6-position. The compound plays a crucial role in biological processes due to its unique structure .
Chemical Reactions Analysis
- Superoxide Scavenging : Complexes of 5-Aminoorotic acid with lanthanum (III) and gallium (III) have been investigated for their ability to suppress superoxide radicals enzymatically produced by xanthine oxidase (X/XO) . These complexes impact the enzyme and/or the substrate, potentially influencing cancer-related processes .
科学研究应用
Suppression of Superoxide Production
5-Aminoorotic acid and its complexes with Lanthanum (III) and Gallium (III) have been found to suppress superoxide, which is derived enzymatically from xanthine/xanthine oxidase (X/XO). These complexes impact the enzyme, the substrate, or both to varying extents .
Anticancer Properties
The superoxide radical ion, which is involved in numerous physiological processes, is associated with both health and pathology, including cancer onset and progression. The coordination complexes of Lanthanum (III) and Gallium (III) with 5-Aminoorotic acid are being investigated for their anticancer properties .
Inhibition of Xanthine Oxidase
5-Aminoorotic acid and its complexes with Lanthanum (III) and Gallium (III) have been found to inhibit the enzymatic activity of xanthine oxidase. This inhibition is concentration-dependent and impacts the production of uric acid .
Scavenging of Superoxide Radicals
5-Aminoorotic acid and its Gallium (III) complex have been found to scavenge superoxide radicals. This activity was observed in both non-enzymatic (potassium superoxide) and enzymatic (xanthine/xanthine oxidase) sources of superoxide .
Potential Anticancer Agent
A complex consisting of a pro-oxidant cation and antioxidant ligands, such as the Gallium (III) complex of 5-Aminoorotic acid, could potentially be an anticancer agent. This complex combines pro-oxidant behavior around and inside tumors with antioxidant action near healthy cells .
Formation of Functionalized Dicarboxamide Derivatives
5-Aminoorotic acid reacts with the dianhydride of ethylenedinitrilotetraacetic acid in dry DMF or DMSO to yield functionalized dicarboxamide derivatives .
Internal Standard in Electrochemical Determination
5-Aminoorotic acid has been used as an internal standard during the electrochemical determination of orotic acid .
8. Complex Formation with Rare Earth Elements 5-Aminoorotic acid forms complexes with cerium (III), lanthanum (III), and neodymium (III), which could have potential applications in various scientific research fields .
作用机制
Target of Action
The primary target of 5-Aminoorotic acid is the enzyme Xanthine Oxidase (XO) . This enzyme plays a crucial role in the catabolism of purines in humans, where it catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
5-Aminoorotic acid and its complexes with Lanthanum (III) and Gallium (III) suppress superoxide, which is derived enzymatically from xanthine/xanthine oxidase (X/XO) . They impact the enzyme, the substrate, or both to differing extents . The coordination of the metal ions with the ligand’s carboxylate oxygen atoms has been demonstrated .
Biochemical Pathways
5-Aminoorotic acid affects the biochemical pathway involving the production of superoxide radicals. These radicals are involved in numerous physiological processes, associated with both health and pathology . The compound’s action on the Xanthine Oxidase enzyme impacts the production of uric acid, which is a key component of this pathway .
Pharmacokinetics
It’s known that the compound forms complexes with cerium (iii), lanthanum (iii), and neodymium (iii) . These complexes could potentially influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of 5-Aminoorotic acid’s action primarily involve the suppression of superoxide production via Xanthine Oxidase inhibition . This can lead to a decrease in oxidative stress, which is beneficial in various physiological and pathological conditions .
属性
IUPAC Name |
5-amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h6H2,(H,10,11)(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXJKLFOSBVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064582 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoorotic acid | |
CAS RN |
7164-43-4 | |
| Record name | 5-Amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7164-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoorotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoorotic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOOROTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM0F8VQR7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1194569.png)





